
2-Tert-butyl-3-methyl-5-pentylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-methyl-5-pentylthiophene is a thiophene derivative characterized by the presence of a tert-butyl group at the second position, a methyl group at the third position, and a pentyl group at the fifth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-3-methyl-5-pentylthiophene can be achieved through various synthetic routes. One common method involves the use of the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthetic methods that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is favored in industrial settings due to its efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired thiophene derivative .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-3-methyl-5-pentylthiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-3-methyl-5-pentylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some thiophene derivatives are investigated for their potential use as pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-methyl-5-pentylthiophene depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved can vary based on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-Tert-butyl-3-methyl-5-pentylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
89036-24-8 |
|---|---|
Formule moléculaire |
C14H24S |
Poids moléculaire |
224.41 g/mol |
Nom IUPAC |
2-tert-butyl-3-methyl-5-pentylthiophene |
InChI |
InChI=1S/C14H24S/c1-6-7-8-9-12-10-11(2)13(15-12)14(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
VWMGXUZWGADJFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(S1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-[[4-[4-[acetyl(hydroxy)amino]butylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide](/img/structure/B14129643.png)
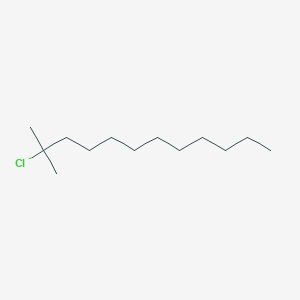
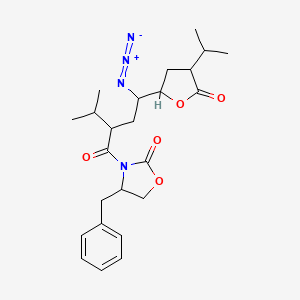
![1-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylurea](/img/structure/B14129656.png)
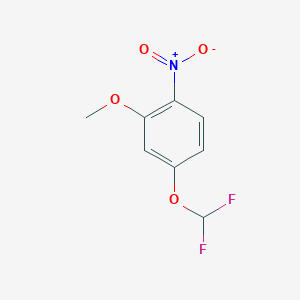
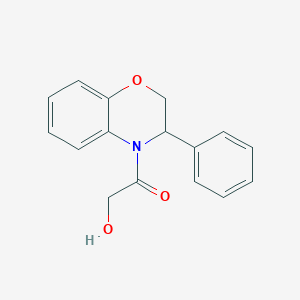
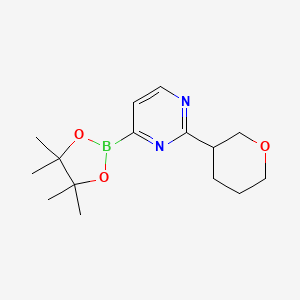
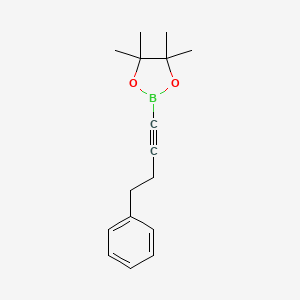
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
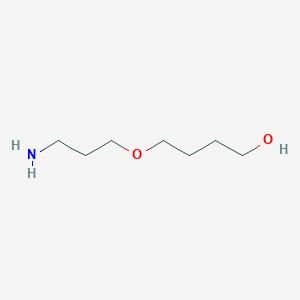
![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
![[(3S,8S,10R,13R,17S)-8,10,13-trimethyl-17-(5-methylhexyl)-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B14129720.png)
![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)
